molecular formula C14H13F2N B3341733 2-Fluoro-N-(4-fluorobenzyl)-5-methylaniline CAS No. 1040050-77-8

2-Fluoro-N-(4-fluorobenzyl)-5-methylaniline

Cat. No.: B3341733
CAS No.: 1040050-77-8
M. Wt: 233.26 g/mol
InChI Key: JSDGYLMZGXZCIN-UHFFFAOYSA-N
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Description

2-Fluoro-N-(4-fluorobenzyl)-5-methylaniline is an organic compound that belongs to the class of fluorinated aromatic amines. This compound is characterized by the presence of two fluorine atoms, one attached to the benzyl group and the other to the aniline ring, along with a methyl group on the aniline ring. The incorporation of fluorine atoms into organic molecules often imparts unique physical, chemical, and biological properties, making such compounds valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-(4-fluorobenzyl)-5-methylaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The nitration of toluene to produce nitrotoluene.

    Reduction: The reduction of nitrotoluene to produce toluidine.

    Benzylation: The benzylation of the fluorinated toluidine to produce the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(4-fluorobenzyl)-5-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various amines.

Scientific Research Applications

2-Fluoro-N-(4-fluorobenzyl)-5-methylaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(4-fluorobenzyl)-5-methylaniline involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-N-(4-fluorobenzyl)-aniline: Similar structure but lacks the methyl group on the aniline ring.

    N-(4-fluorobenzyl)-5-methylaniline: Similar structure but lacks the fluorine atom on the aniline ring.

    2-Fluoro-5-methylaniline: Similar structure but lacks the benzyl group.

Uniqueness

2-Fluoro-N-(4-fluorobenzyl)-5-methylaniline is unique due to the presence of both fluorine atoms and the methyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups can result in enhanced stability, increased lipophilicity, and improved binding affinity to biological targets.

Properties

IUPAC Name

2-fluoro-N-[(4-fluorophenyl)methyl]-5-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N/c1-10-2-7-13(16)14(8-10)17-9-11-3-5-12(15)6-4-11/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDGYLMZGXZCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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